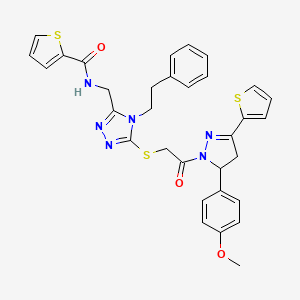
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O3S3 and its molecular weight is 642.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide represents a complex structure with potential therapeutic applications. This article synthesizes information regarding its biological activity, focusing on anticancer properties, molecular interactions, and related research findings.
Structure and Synthesis
This compound features a multifaceted structure composed of various functional groups including thiophene, triazole, and pyrazole moieties. The synthesis typically involves multi-step reactions that allow for the precise construction of its complex architecture. For instance, the synthesis may include:
- Formation of the pyrazole ring through cyclocondensation.
- Introduction of the thiophene and triazole components via nucleophilic substitutions or coupling reactions.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, related compounds have shown effectiveness against lung, skin, ovarian, and colon cancers. A study demonstrated that similar pyrazole derivatives inhibited tubulin polymerization, which is crucial for cancer cell proliferation .
Case Study: In Vitro Screening
A recent in vitro study evaluated the antiproliferative effects of several derivatives against multiple cancer cell lines including:
- LN-229 (glioblastoma)
- Capan-1 (pancreatic adenocarcinoma)
- HCT-116 (colorectal carcinoma)
These compounds showcased low micromolar activity against these cell lines, indicating a strong potential for therapeutic use .
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| LN-229 | 5j | 2.5 |
| Capan-1 | 5q | 3.0 |
| HCT-116 | 5j | 1.8 |
The mechanism of action primarily involves the disruption of microtubule dynamics through inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies support these findings by showing effective binding to tubulin and other cellular targets.
Toxicological Profile
While anticancer properties are promising, it is essential to evaluate the toxicological effects associated with this compound. Preliminary studies on similar pyrazoline derivatives indicate potential toxicity at higher concentrations. Comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications can be considered .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To validate in vitro findings in animal models.
- Structural Modifications : To enhance efficacy and reduce toxicity.
- Mechanistic Studies : To elucidate detailed pathways affected by this compound.
Eigenschaften
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S3/c1-41-24-13-11-23(12-14-24)26-19-25(27-9-5-17-42-27)36-38(26)30(39)21-44-32-35-34-29(20-33-31(40)28-10-6-18-43-28)37(32)16-15-22-7-3-2-4-8-22/h2-14,17-18,26H,15-16,19-21H2,1H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYQMLQKBRJOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














